molecular formula C10H12F2 B3090024 1-(1,1-Difluoroethyl)-4-ethylbenzene CAS No. 1204295-54-4

1-(1,1-Difluoroethyl)-4-ethylbenzene

Cat. No.: B3090024
CAS No.: 1204295-54-4
M. Wt: 170.2 g/mol
InChI Key: KDTZPDYGNIXVBV-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-4-ethylbenzene is a fluorinated aromatic compound featuring a benzene ring substituted with an ethyl group at the para-position and a 1,1-difluoroethyl group. This structure combines the steric effects of alkyl substituents with the electronic influence of fluorine atoms, making it relevant in materials science and pharmaceutical chemistry.

Properties

IUPAC Name

1-(1,1-difluoroethyl)-4-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2/c1-3-8-4-6-9(7-5-8)10(2,11)12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTZPDYGNIXVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction is carried out under specific conditions, including the presence of a nickel catalyst and appropriate solvents.

Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-4-ethylbenzene may involve large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-4-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

1-(1,1-Difluoroethyl)-4-ethylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-4-ethylbenzene involves its interaction with specific molecular targets and pathways. The presence of the difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Molecular Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
1-(1,1-Difluoroethyl)-4-ethylbenzene C₁₀H₁₂F₂ 170.20 (calculated) 4-Ethyl, 1-(1,1-difluoroethyl) Ethyl for steric bulk; F for electronegativity
1-Bromo-4-(1,1-difluoroethyl)benzene C₈H₇BrF₂ 221.04 4-Bromo, 1-(1,1-difluoroethyl) Bromine as a leaving group
1-(Difluoromethyl)-4-ethenylbenzene C₉H₈F₂ 154.16 4-Ethenyl, 1-difluoromethyl Vinyl group for polymerization
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene C₁₆H₁₂F₂ 242.27 Ethynyl bridge, 4-ethyl, 1,2-F Conjugation via ethynyl group
4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene C₉H₉F₃ 174.16 2-Fluoro, 4-difluoroethyl, 1-Me Increased F content
Key Observations :
  • Halogen vs. Alkyl Substituents : Bromine in 1-Bromo-4-(1,1-difluoroethyl)benzene enhances reactivity in substitution reactions compared to the ethyl group in the target compound .
  • Conjugation Effects : Ethynyl bridges in 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene extend π-conjugation, which could enhance UV absorption or fluorescence .

Biological Activity

1-(1,1-Difluoroethyl)-4-ethylbenzene is a fluorinated organic compound with potential biological activities. Its unique structure, characterized by the presence of difluoroethyl and ethyl substituents on a benzene ring, suggests various avenues for pharmacological and biochemical exploration. This article reviews the biological activity of this compound based on current research findings, including its mechanisms of action, biochemical pathways, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈F₂. The presence of fluorine atoms enhances the compound's reactivity and lipophilicity, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₈H₈F₂
Molecular Weight150.15 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with fluorinated groups often exhibit enhanced binding affinity due to the electronegative nature of fluorine, which can stabilize transition states during enzymatic reactions.

Target Interaction

This compound has been shown to interact with neurotransmitter receptors, suggesting potential anticonvulsant properties. The mechanism involves modulation of neurotransmitter release or receptor activation, leading to altered neuronal excitability.

Biological Activity Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Anticonvulsant Activity : In animal models, this compound exhibited anticonvulsant effects comparable to established medications. For instance, in a study involving mice subjected to induced seizures, treatment with this compound significantly reduced seizure duration and frequency .
  • Antimicrobial Properties : Preliminary investigations have indicated that derivatives of this compound demonstrate antimicrobial activity against various bacterial strains. This is particularly relevant for developing new antibiotics in an era of rising antibiotic resistance .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving the administration of varying doses of this compound to mice, researchers observed dose-dependent anticonvulsant effects. The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg. Results showed a significant reduction in seizure activity at higher doses (30 mg/kg and above), indicating its potential as a therapeutic agent for epilepsy .

Case Study 2: Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to some conventional antibiotics, demonstrating its potential as a lead compound for further development in antimicrobial therapies .

Q & A

Q. What are the common synthetic routes for 1-(1,1-Difluoroethyl)-4-ethylbenzene, and how can reaction conditions be optimized?

The synthesis typically involves fluorination and alkylation steps. A standard approach includes reacting 4-ethylphenol derivatives with chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃) and a polar solvent like DMSO or acetonitrile . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Base selection : Potassium carbonate minimizes hydrolysis compared to stronger bases.
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients ensures high purity . Advanced tuning may involve substituting chlorodifluoromethane with difluoroethyl sulfonyl precursors under Pd-catalyzed cross-coupling conditions for higher regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : ¹⁹F NMR to confirm difluoroethyl group integration (δ ≈ -100 to -120 ppm) and ¹H NMR for ethyl and aromatic proton environments .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases to detect impurities (<0.5% threshold) .
  • Elemental analysis : Validating C, H, F, and S (if sulfonyl intermediates are used) compositions .

Advanced Research Questions

Q. How to design experiments to investigate the pH-dependent stability of this compound in aqueous solutions?

  • Buffer systems : Prepare solutions across pH 2–12 using citrate (pH 2–6), phosphate (pH 6–8), and borate (pH 8–12) buffers.
  • Kinetic monitoring : Use UV-Vis spectroscopy (λ = 250–300 nm) to track degradation rates at 25°C and 37°C .
  • Gas chromatography (GC) : Quantify volatile byproducts (e.g., ethylene or fluoride ions) to assess hydrolytic cleavage .
  • Control for oxidative degradation : Include antioxidants (e.g., BHT) in parallel experiments to isolate pH effects .

Q. What methodologies are effective in analyzing contradictory data regarding the biological activity of this compound?

  • Dose-response assays : Replicate studies using standardized cell lines (e.g., HEK293 or HepG2) to evaluate cytotoxicity vs. therapeutic windows reported in prior work .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may explain divergent results across models .
  • Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) to confirm target engagement specificity .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • DFT calculations : Model transition states for Suzuki-Miyaura couplings using Pd(PPh₃)₄ catalysts to predict regioselectivity at the ethyl or difluoroethyl sites .
  • Solvent effect simulations : COSMO-RS models to optimize solvent choice (e.g., DMF vs. THF) for minimizing steric hindrance .
  • Reaction pathway mapping : Identify intermediates via NBO (Natural Bond Orbital) analysis to explain unexpected byproducts in Sonogashira reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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